

Spectroscopic Profile of 4-bromo-1-methyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 4-bromo-1-methyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-bromo-1-methyl-1H-pyrazole**. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the experimental protocols for data acquisition.

Core Spectroscopic Data

The spectroscopic data for **4-bromo-1-methyl-1H-pyrazole** (CAS No: 15803-02-8, Molecular Formula: $C_4H_5BrN_2$, Molecular Weight: 161.00 g/mol) are summarized below. These data are crucial for the identification, characterization, and quality control of this compound in various scientific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): While specific chemical shift values from a definitive source are not publicly available in the aggregated search results, typical shifts for protons on a pyrazole ring are influenced by the substituents. For **4-bromo-1-methyl-1H-pyrazole**, one would expect to see distinct signals for the two aromatic protons and the methyl protons. The bromine atom at the 4-position will influence the chemical shift of the adjacent protons.

^{13}C NMR (Carbon-13 NMR): Similar to the proton NMR data, specific chemical shifts for **4-bromo-1-methyl-1H-pyrazole** are not readily available in the public domain. The ^{13}C NMR

spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom attached to the bromine would exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum of **4-bromo-1-methyl-1H-pyrazole** is characterized by the presence of isotopic peaks for bromine (^{79}Br and ^{81}Br), which have a nearly 1:1 natural abundance.

Property	Value
Molecular Ion (M^+)	m/z 160 and 162 (due to ^{79}Br and ^{81}Br isotopes)
Major Fragment	m/z 42

Infrared (IR) Spectroscopy

The IR spectrum of **4-bromo-1-methyl-1H-pyrazole** would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. While a complete peak list is not available, the spectrum would be expected to show absorptions for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyrazole ring, and the C-Br stretching vibration.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **4-bromo-1-methyl-1H-pyrazole**. These should be adapted and optimized based on the specific laboratory equipment and conditions.

Synthesis of 4-bromo-1-methyl-1H-pyrazole

A common method for the synthesis of **4-bromo-1-methyl-1H-pyrazole** involves the bromination of 1-methyl-pyrazole.^[1]

Materials:

- 1-methyl-pyrazole

- N-Bromosuccinimide (NBS) or liquid bromine
- Solvent (e.g., water, hydrobromic acid aqueous solution)

Procedure:

- Dissolve 1-methyl-pyrazole in a suitable solvent.
- Slowly add the brominating agent (e.g., NBS or a solution of liquid bromine) to the reaction mixture, maintaining a controlled temperature.
- Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
- Upon completion, quench the reaction and work up the mixture. This may involve neutralization, extraction with an organic solvent, and washing of the organic layer.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Remove the solvent under reduced pressure.
- Purify the crude product, for instance, by distillation, to obtain **4-bromo-1-methyl-1H-pyrazole**.

Spectroscopic Analysis

NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-bromo-1-methyl-1H-pyrazole** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.^[2]
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Parameters: Use a standard pulse program. The spectral width should be sufficient to cover the expected chemical shift range for aromatic and methyl protons.

- ¹³C NMR Parameters: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Mass Spectrometry:

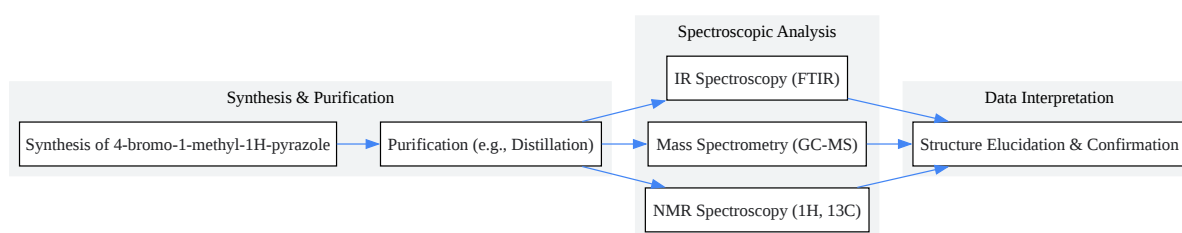
- Sample Introduction: As **4-bromo-1-methyl-1H-pyrazole** is a liquid, it can be introduced directly or via a gas chromatograph (GC) for GC-MS analysis.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.
- GC-MS Parameters:
 - GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable.
 - Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation.
 - Injector and Transfer Line Temperatures: Typically set to 250-280 °C.
 - Mass Spectrometer: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 35-300).

Infrared (IR) Spectroscopy:

- Sample Preparation: For a liquid sample like **4-bromo-1-methyl-1H-pyrazole**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).^[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.^[4]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

Data Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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General workflow for the synthesis and spectroscopic analysis of a chemical compound.

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